molecular formula C2H5F5OS B2857982 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol CAS No. 87224-26-8

2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol

Cat. No.: B2857982
CAS No.: 87224-26-8
M. Wt: 172.11
InChI Key: KQJRFDAMLGLSOX-UHFFFAOYSA-N
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Description

2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol is a chemical compound with the molecular formula C2H5F5OS and a molecular weight of 172.12 g/mol It is characterized by the presence of a pentafluoro-lambda6-sulfanyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol typically involves the reaction of pentafluorosulfur (SF5) with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pentafluoro-lambda6-sulfanyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions. These interactions can affect various biochemical pathways, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethylthio)ethanol: Similar structure but with a trifluoromethyl group instead of a pentafluoro-lambda6-sulfanyl group.

    2-(Pentafluorosulfanyl)ethanol: Similar structure but with a different sulfur oxidation state.

Uniqueness

2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol is unique due to the presence of the pentafluoro-lambda6-sulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-(pentafluoro-λ6-sulfanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F5OS/c3-9(4,5,6,7)2-1-8/h8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJRFDAMLGLSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(F)(F)(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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